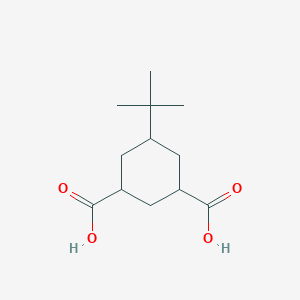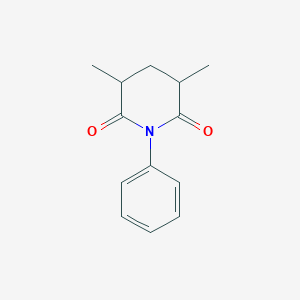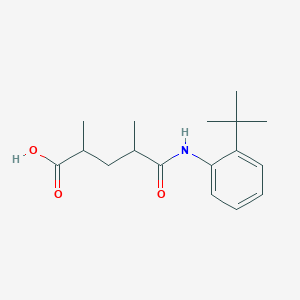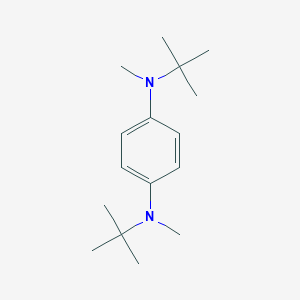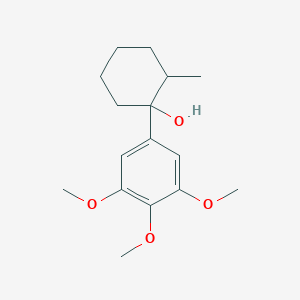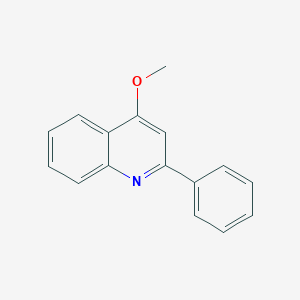
4-Methoxy-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-phenylquinoline is a natural product found in Lunasia amara with data available.
Applications De Recherche Scientifique
Antiplatelet Agents :4-Methoxy-2-phenylquinoline derivatives have been identified as potent antiplatelet agents. One such derivative, 5-ethyl-4-methoxy-2-phenylquinoline, demonstrated significant antiplatelet activity and was more active than indomethacin. The mechanism of action is thought to be through the inhibition of cyclooxygenase or thromboxane synthetase (Ko et al., 2001).
Antiproliferative Activity :Derivatives of this compound have shown antiproliferative activity, particularly against solid cancer cells such as breast and colon cancer. The antiproliferative effect is influenced by the position and nature of substituents on the quinoline ring, suggesting a structure-dependent mechanism (Chen et al., 2006).
Antitumor Agents :Certain 2-phenylquinolin-4-ones, related to this compound, have been evaluated for cytotoxic activity against tumor cell lines, with some analogues showing significant inhibitory activity. These compounds have potential as antitumor agents, with promising preclinical evaluations (Chou et al., 2010).
Inhibition of Tubulin Polymerization :Methoxy-substituted 2-phenylindoles, closely related to this compound, have been studied for their ability to inhibit tubulin polymerization. This action is a key mechanism in the cytostatic activity against cancer cells, similar to the effect of colchicine (Gastpar et al., 1998).
Corrosion Inhibition :Quinazoline derivatives, which include structures like this compound, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors and follow Langmuir adsorption isotherm (Khan et al., 2017).
Blue Light-Emitting Phosphors for OLED :Derivatives of 2,4-diphenylquinoline, such as 2-(4-methoxy-phenyl)-4-phenyl-quinoline, have been synthesized and characterized for use as blue light-emitting organic phosphors in OLED devices. These compounds show potential for improving the stability and operating lifetime of electroluminescent devices (Dahule et al., 2015).
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28g/mol |
Nom IUPAC |
4-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-16-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16/h2-11H,1H3 |
Clé InChI |
CVJHRDUVYHASOG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


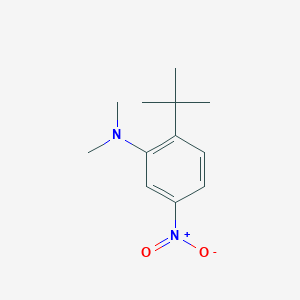
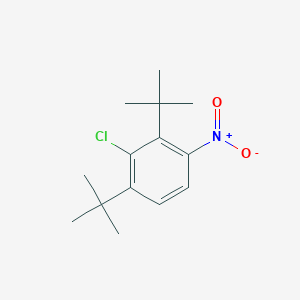

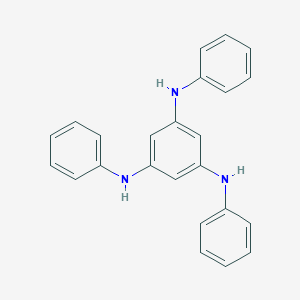
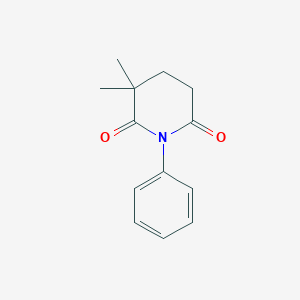
![4-[2-(4-aminophenyl)ethyl]-N,N-dimethylaniline](/img/structure/B373630.png)
